molecular formula C11H18N2O4 B14774357 tert-butyl (S)-2-carbamoyl-4-oxopiperidine-1-carboxylate

tert-butyl (S)-2-carbamoyl-4-oxopiperidine-1-carboxylate

Cat. No.: B14774357
M. Wt: 242.27 g/mol
InChI Key: SUBXABFDSJXUKY-UHFFFAOYSA-N
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Description

tert-Butyl (S)-2-carbamoyl-4-oxopiperidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-2-carbamoyl-4-oxopiperidine-1-carboxylate typically involves the protection of amino acids and subsequent cyclization reactions. One common method involves the use of tert-butyl esters of Nα-protected amino acids, which are prepared using tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate . The reaction conditions often require low temperatures and controlled environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-carbamoyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (S)-2-carbamoyl-4-oxopiperidine-1-carboxylate is used as a building block for the synthesis of complex organic molecules.

Biology

In biological research, this compound is used as a probe for studying macromolecular interactions. The tert-butyl group can be tagged to proteins, allowing for detailed NMR studies of protein complexes .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a suitable scaffold for designing inhibitors of specific enzymes and receptors .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and catalysts. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-carbamoyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by interacting with binding sites, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (S)-2-carbamoyl-4-oxopiperidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups. The presence of the (S)-configuration and the combination of carbamoyl and oxo groups provide distinct reactivity and interaction profiles compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 2-carbamoyl-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(16)13-5-4-7(14)6-8(13)9(12)15/h8H,4-6H2,1-3H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBXABFDSJXUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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